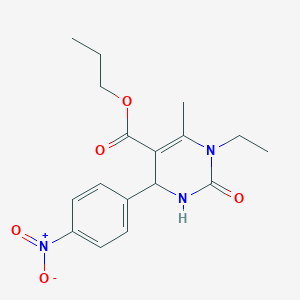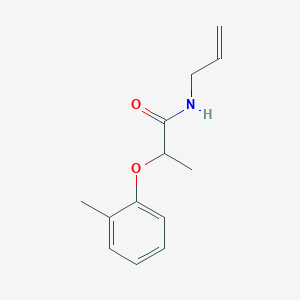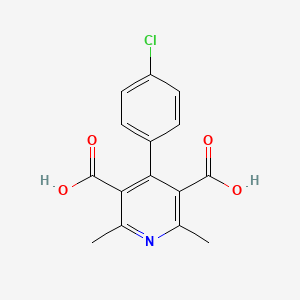
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that regulates intracellular pH and cell volume.
作用机制
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide inhibits the activity of the Na+/H+ exchanger (NHE) by binding to its extracellular domain. This leads to a decrease in intracellular pH and an increase in cell volume. The inhibition of NHE has been shown to have a variety of physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of ion transport.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis, and regulate ion transport. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in lab experiments is its potent inhibition of the Na+/H+ exchanger. This allows for the precise regulation of intracellular pH and cell volume, which is important for a variety of physiological processes. However, one limitation of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is its toxicity at high concentrations. Careful dosing and monitoring of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is necessary to prevent adverse effects.
未来方向
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of research is the investigation of the neuroprotective effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in animal models of neurodegenerative diseases. Additionally, the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and cardiovascular diseases should be explored.
合成方法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide involves several steps, starting with the reaction of anthranilic acid with ethyl chloroformate to form ethyl N-phenylcarbamate. This is followed by the reaction of the resulting compound with 2-ethoxybenzylamine to form 2-(2-ethoxybenzylamino)phenyl-N-phenylcarbamate. The final step involves the reaction of this compound with acryloyl chloride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-11-7-6-10-15(16)20-17(22)12(2)21-18(23)13-8-4-5-9-14(13)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVYTHBOJNVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5193386.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B5193400.png)
![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)

![3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)


![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)
![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)